molecular formula C7H10BrN3O3 B2360647 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1674389-80-0

2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B2360647
CAS No.: 1674389-80-0
M. Wt: 264.079
InChI Key: RBHVNAXMHHACTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Etherification: The brominated triazole is reacted with isopropanol in the presence of a base like potassium carbonate to introduce the propan-2-yloxy group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yloxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial, antifungal, and anticancer properties. The triazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its chemical properties make it suitable for formulating active ingredients in crop protection products.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the bromine atom and propan-2-yloxy group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Another halogenated aromatic acid with similar reactivity but different biological activity.

    4,4’-Dichlorobenzophenone: A compound with similar structural features but different applications in organic synthesis and materials science.

Uniqueness

2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its combination of a triazole ring, bromine atom, and propan-2-yloxy group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-(3-bromo-5-propan-2-yloxy-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O3/c1-4(2)14-7-9-6(8)10-11(7)3-5(12)13/h4H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHVNAXMHHACTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.